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molecular formula C11H16N2O2 B8283857 4-Methyl-3-pyridyl diethylcarbamate

4-Methyl-3-pyridyl diethylcarbamate

Cat. No. B8283857
M. Wt: 208.26 g/mol
InChI Key: DNAGIDNECWLGAZ-UHFFFAOYSA-N
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Patent
US05948793

Procedure details

To the cooled (-78° C.) solution of TMEDA (516.5 mg, 4.40 mmol) in anhydrous THF (10 mL) was slowly added sec-butyl lithium (1.3 M, 3.38 mL, 4.40 mmol), and the resultant solution was stirred at -78° C. for 10 minutes. 3-Pyridyl diethylcarbamate (776 mg, 4.0 mmol) in THF (3 mL) was slowly added, and the mixture was stirred at -78° C. for 30 minutes. Iodomethane (275.4 μL, 4.40 mmol) was then added, and the mixture was stirred for two hours. Brine (1 mL) was added, and the mixture was slowly warmed up to room temperature. The organic layer was decanted, and the residue washed with ethyl acetate (3×5 mL). The combined organic layers were dried (Na2SO4) and concentrated. The crude product was purified by chromatography on silica gel eluting with hexane/EtOAc (1:2 and 0:1) to provide 765 mg (92% yield) of the title compound. TLC Rf 0.28 (1:2 hexane/EtOAc). MS (DCI/NH3) m/e 209 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.34 (s, 1H, ArH), 8.32 (d, J=6.9 Hz, 1H, ArH), 7.16 (d, J=6.9 Hz, 1H, ArH), 3.48 (q, J=7.5 Hz, 2H, NCH2), 3.41 (q, J=7.5 Hz, 2H, NCH2), 1.28 (t, J=7.5 Hz, 3H, CH3), 1.22 (t, J=7.5 Hz, 3H, CH3).
Name
Quantity
516.5 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
776 mg
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
275.4 μL
Type
reactant
Reaction Step Five
Name
Brine
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1]N(CCN(C)C)C.C([Li])(CC)C.[CH2:14]([N:16]([CH2:26][CH3:27])[C:17](=[O:25])[O:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)[CH3:15].IC>C1COCC1.[Cl-].[Na+].O>[CH2:26]([N:16]([CH2:14][CH3:15])[C:17](=[O:25])[O:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][C:24]=1[CH3:1])[CH3:27] |f:5.6.7|

Inputs

Step One
Name
Quantity
516.5 mg
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.38 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
776 mg
Type
reactant
Smiles
C(C)N(C(OC=1C=NC=CC1)=O)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
275.4 μL
Type
reactant
Smiles
IC
Step Six
Name
Brine
Quantity
1 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted
WASH
Type
WASH
Details
the residue washed with ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel eluting with hexane/EtOAc (1:2 and 0:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C(OC=1C=NC=CC1C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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